

Buparlisib clinical benefit rate across cancer types

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Clinical Efficacy of Buparlisib Across Cancer Types

Cancer Type	Trial Phase	Regimen	Clinical Benefit Rate (CBR)	Key Efficacy Findings	Source (Trial)
Various Advanced Solid Tumors	Phase 1	Buparlisib monotherapy	Not specifically reported	1 confirmed PR (triple-negative breast cancer); 3 unconfirmed PRs.	[1]
Metastatic Triple-Negative Breast Cancer	Phase 2	Buparlisib monotherapy	12% (all SD \geq 4 months)	No confirmed objective responses (CR or PR). Median PFS: 1.8 months .	[2] [3]
Metastatic Castration-Resistant Prostate Cancer (mCRPC)	Phase 2	Buparlisib \pm Enzalutamide	Not specifically reported	No radiographic responses or PSA declines \geq 50%. Median PFS: 1.9 months .	[4]

Cancer Type	Trial Phase	Regimen	Clinical Benefit Rate (CBR)	Key Efficacy Findings	Source (Trial)
Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)	Phase 3	Buparlisib + Paclitaxel vs Paclitaxel	Not applicable	No OS improvement (median OS: 9.6 vs 9.7 months). Higher ORR (30.3% vs 20.7%) but no PFS benefit.	[5] [6]

Detailed Experimental Protocols and Methodologies

The data in the table above comes from robust clinical trials adhering to strict protocols. Here is a detailed look at their methodologies.

Trial Design and Patient Population

- **Common Design Elements:** The cited studies were **open-label, single-arm or randomized trials**. [2] [4] [1] Patients enrolled typically had advanced, metastatic cancers that had progressed on prior therapies.
- **Dosing Regimen:** In monotherapy trials, **buparlisib** was administered orally at **100 mg once daily**, which was the established maximum tolerated dose from phase 1 studies. [2] [4] [1] In the phase 3 BURAN trial, it was combined with intravenous paclitaxel (80 mg/m² on Days 1, 8, 15 of a 28-day cycle). [5] [6]

Primary Endpoints and Assessment Criteria

- **Efficacy Endpoints:** Primary endpoints varied but included **Clinical Benefit Rate**, [2] **6-month Progression-Free Survival (PFS) rate**, [4] and **Overall Survival (OS)**. [5]
- **Response Criteria:** Tumor response was universally evaluated using **RECIST 1.1 (Response Evaluation Criteria in Solid Tumors)**. [2] [4] In prostate cancer, **Prostate Cancer Working Group 2 (PCWG2)** criteria were also used to account for bone lesions and PSA levels. [4]

- **Safety Assessment:** Adverse events were systematically recorded and graded using the **National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE, version 4.0)**. [2] [4] Due to **buparlisib**'s known neuropsychiatric effects, mood was actively monitored using standardized tools like the **PHQ-9** and **GAD-7** questionnaires. [2] [4]

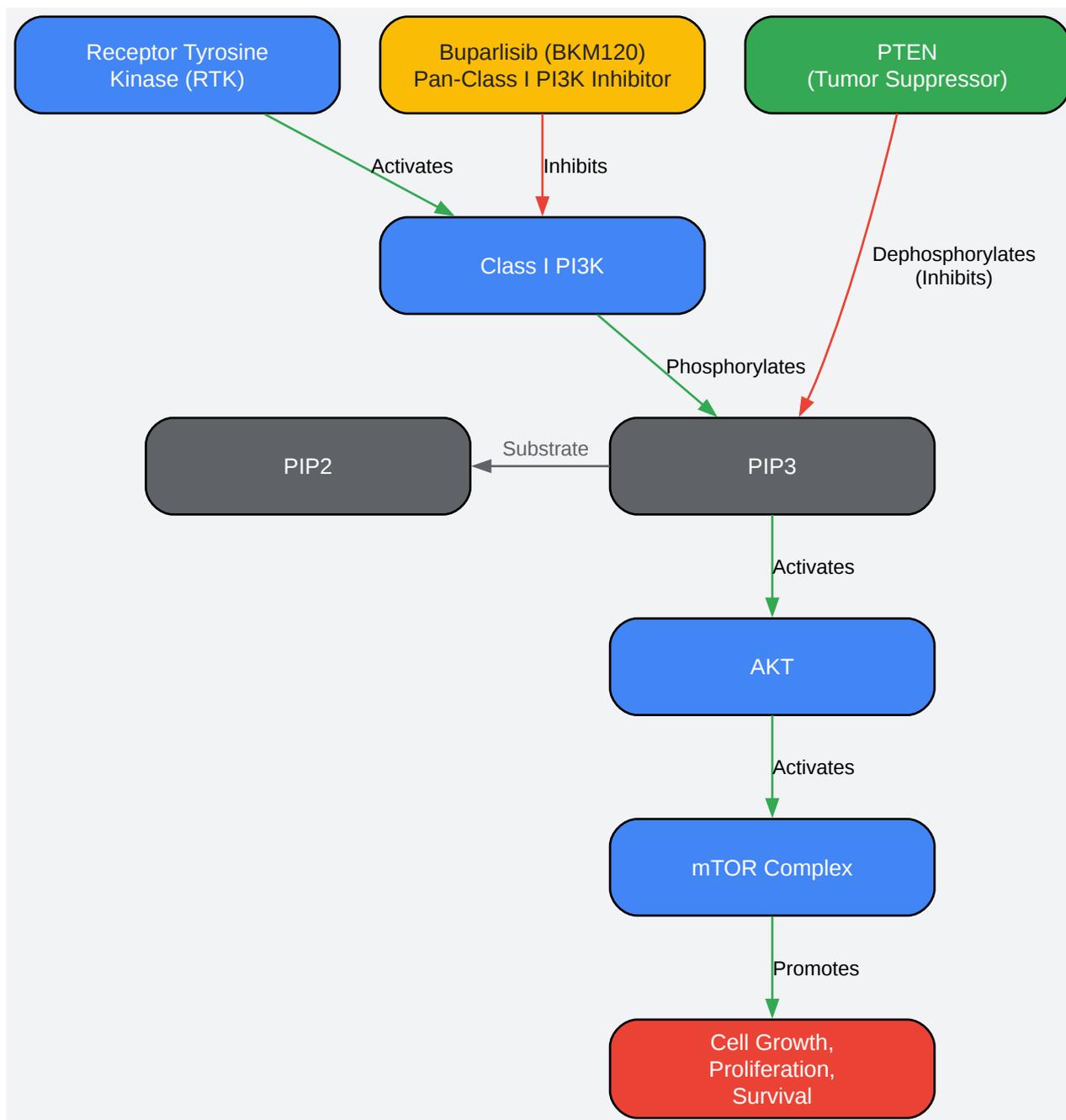
Biomarker and Correlative Studies

Several studies incorporated biomarker analyses to understand the mechanism of action and identify potential predictive biomarkers:

- **Genetic Alterations:** Tumor samples were analyzed for alterations in the PI3K pathway (e.g., *PIK3CA*, *AKT1*, *PTEN*) using targeted next-generation sequencing (e.g., **MSK-IMPACT**). [2]
- **Pharmacodynamic Biomarkers: Reverse Phase Protein Array (RPPA)** analysis was performed on paired tumor biopsies to detect changes in protein expression and phosphorylation of key pathway nodes like **pS6**, confirming target engagement in some patients who achieved stable disease. [2]
- **Circulating Tumor DNA (ctDNA):** Some studies used ctDNA from plasma to assess biomarkers like tumor mutational burden (TMB), comparing it to tissue-based results. [7]

The PI3K Signaling Pathway and Buparlisib's Mechanism

The following diagram illustrates the PI3K-AKT-mTOR signaling pathway that **buparlisib** is designed to inhibit.



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Buparlisib is an **oral pan-class I PI3K inhibitor** that targets all four isoforms of class I PI3K. [5] [2] It acts by competitively binding to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3. [1] This inhibition blocks the downstream activation of AKT and mTOR, key drivers of cellular processes like growth, proliferation, and survival. [2] [8] The drug showed particular interest in tumors with PI3K pathway activation, such as those with *PTEN* loss. [2] [4]

Interpretation and Research Implications

For researchers and drug development professionals, the data on **buparlisib** underscores several key points:

- **Modest Single-Agent Activity:** As the tables show, **buparlisib** monotherapy has limited antitumor activity, achieving disease stabilization in only a small subset of patients across different cancer types. [2] [4] [1]
- **Challenge of Predictive Biomarkers:** Despite a rational targeting the PI3K pathway, the correlation between genetic alterations (e.g., *PIK3CA* mutations, *PTEN* loss) and clinical benefit was not strong in these trials. [2] [1] This suggests that patient selection based solely on these biomarkers may be insufficient.
- **Shift to Combination Therapy:** The recent negative result from the phase 3 BURAN trial in HNSCC indicates that **combining buparlisib with standard chemotherapy may not overcome the underlying resistance mechanisms** in heavily pre-treated patients, especially after immunotherapy failure. [5] [6] Future research may need to explore rational combinations with other targeted agents or in earlier lines of therapy.

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